1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide
CAS No.: 2034361-63-0
Cat. No.: VC4210305
Molecular Formula: C20H19F3N6O
Molecular Weight: 416.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034361-63-0 |
|---|---|
| Molecular Formula | C20H19F3N6O |
| Molecular Weight | 416.408 |
| IUPAC Name | 1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H19F3N6O/c1-12-7-13(2)29(27-12)18-8-17(24-11-25-18)28-9-14(10-28)19(30)26-16-6-4-3-5-15(16)20(21,22)23/h3-8,11,14H,9-10H2,1-2H3,(H,26,30) |
| Standard InChI Key | ABVWWXXOLHJWRG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4C(F)(F)F)C |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Common synthetic routes include:
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Step 1: Formation of the pyrazole or pyrimidine ring.
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Step 2: Introduction of the azetidine moiety.
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Step 3: Coupling reactions to link the different heterocyclic rings.
Techniques such as continuous flow chemistry may be employed for industrial-scale synthesis to ensure consistent quality and reduce production time.
Biological Activity
Compounds with similar structures often exhibit a range of biological activities due to their ability to interact with enzymes or receptors. The mechanism of action typically involves binding to target proteins through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, modulating the activity of these proteins to achieve therapeutic effects.
| Biological Activity | Potential Targets |
|---|---|
| Anti-inflammatory | Enzymes involved in inflammation pathways. |
| Antiviral/Antimicrobial | Viral or bacterial enzymes essential for replication. |
| Anticancer | Proteins involved in cell proliferation or apoptosis. |
Research Findings
While specific research findings for 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide are not available, related compounds have shown promising results in various therapeutic areas. For example, compounds with similar heterocyclic structures have been explored as potential inhibitors of enzymes involved in disease processes, such as 5-lipoxygenase (5-LOX) for anti-inflammatory effects .
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